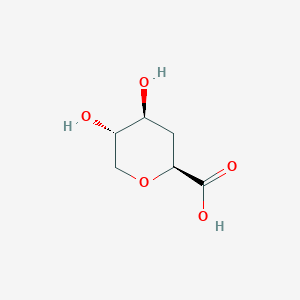
4,5-Dihydroxy-tetrahydro-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 5, and a carboxylic acid group at position 2 on the tetrahydropyran ring .
Preparation Methods
The synthesis of 4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid can be achieved through various synthetic routes. . This method typically requires mild reaction conditions and can be performed stereoselectively. Industrial production methods may involve the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel .
Chemical Reactions Analysis
4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include ketones, alcohols, and substituted pyran derivatives .
Scientific Research Applications
4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as chondroitinase, which catalyzes the degradation of chondroitin sulfate . The hydroxyl and carboxylic acid groups play crucial roles in its binding and reactivity with these targets.
Comparison with Similar Compounds
4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid can be compared with other similar compounds, such as:
Tetrahydropyran-4-yl-carboxylic acid: Similar structure but lacks the hydroxyl groups at positions 4 and 5.
Tetrahydropyran-2-carboxylic acid: Similar structure but lacks the hydroxyl groups at positions 4 and 5.
Tetrahydropyran: Lacks both the hydroxyl and carboxylic acid groups.
The presence of hydroxyl groups at positions 4 and 5, along with the carboxylic acid group at position 2, makes this compound unique in its reactivity and applications.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,4S,5S)-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI Key |
YRPRHLNMFWDGSL-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO[C@@H]1C(=O)O)O)O |
Canonical SMILES |
C1C(C(COC1C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















